molecular formula C16H17NO B5774389 N-benzyl-2-(4-methylphenyl)acetamide

N-benzyl-2-(4-methylphenyl)acetamide

Cat. No.: B5774389
M. Wt: 239.31 g/mol
InChI Key: SYYNPURZAGTXQS-UHFFFAOYSA-N
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Description

Contextualization of Acetamide (B32628) Derivatives in Synthetic and Applied Chemistry

Acetamide derivatives are a significant class of compounds in both synthetic and applied chemistry. scielo.brnih.gov Their versatility and the functional importance of the amide bond make them a cornerstone in the development of new materials and therapeutic agents. nih.gov

The amide bond is one of the most fundamental and ubiquitous linkages in chemistry and biology. anaxlab.com It is a key structural component of proteins and peptides and is present in approximately 25% of top-selling pharmaceutical products. biosynth.com The significance of the amide bond stems from several key properties:

High Stability: The amide bond is notably stable under physiological conditions, making it a dependable linker in drug molecules. nih.gov

Hydrogen Bonding Capability: Amides can act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition and interaction with biological targets like enzymes and receptors. biosynth.comnih.gov

These characteristics make the amide moiety a privileged functional group in medicinal chemistry and materials science. nih.govnist.gov

N-substituted acetamides are a class of amides where a substituent group replaces a hydrogen atom on the nitrogen. researchgate.net This substitution is a critical strategy in modern organic synthesis for several reasons. The nature of the N-substituent allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, solubility, and basicity. researchgate.net

These compounds serve as crucial intermediates or building blocks for constructing more complex molecules, such as pharmaceuticals and agrochemicals. nih.govresearchgate.net The ability to modify the N-substituent provides chemists with a tool to create a diverse range of molecular structures. researchgate.net For instance, N-arylacetamides are recognized as important precursors for a variety of medicinal and agrochemical compounds. nih.gov Furthermore, acetamide derivatives have been investigated for a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. scielo.brnih.govbiosynth.com

Rationale for Comprehensive Academic Investigation of N-benzyl-2-(4-methylphenyl)acetamide

A thorough review of the scientific literature indicates that while the constituent parts of this compound are well-understood in various contexts, the compound itself remains largely uncharacterized.

There is a notable lack of dedicated research on this compound. Searches of major chemical databases reveal physicochemical data for closely related isomers and analogues, but not for the specific title compound. For example, PubChem contains an entry for the isomer N-(4-benzyl-2-methylphenyl)acetamide, but a detailed experimental or computational profile for this compound is absent. nih.gov This indicates a clear gap in the existing scientific literature.

While the synthesis of related structures, such as N-benzyl acetamide, has been described, a standardized, high-yield synthesis for this compound is not documented in peer-reviewed journals. scielo.brprepchem.com The absence of crystallographic, spectroscopic, and pharmacological data prevents a full understanding of its molecular structure and behavior.

To illustrate this gap, the following table presents computed properties for the closely related isomer, N-(4-benzyl-2-methylphenyl)acetamide, as no dedicated entry for the title compound is available.

PropertyValueSource
Molecular FormulaC16H17NOPubChem CID: 25138593 nih.gov
Molecular Weight239.31 g/molPubChem CID: 25138593 nih.gov
XLogP33.1PubChem CID: 25138593 nih.gov
Hydrogen Bond Donor Count1PubChem CID: 25138593 nih.gov
Hydrogen Bond Acceptor Count1PubChem CID: 25138593 nih.gov
Rotatable Bond Count3PubChem CID: 25138593 nih.gov
Exact Mass239.131014166 DaPubChem CID: 25138593 nih.gov
Topological Polar Surface Area29.1 ŲPubChem CID: 25138593 nih.gov

This data is for the isomer N-(4-benzyl-2-methylphenyl)acetamide and is presented for illustrative purposes due to the lack of data for the title compound.

The structural motifs within this compound suggest several avenues for future research. The broader class of acetamide derivatives is known to possess a wide range of biological activities. For example, different N-benzyl acetamide derivatives have been investigated for anti-inflammatory, anticancer, and cholinesterase inhibition activities. biosynth.comabq.org.br Specifically, some have shown cytotoxicity towards human cancer cell lines. researchgate.net

Given that many bioactive compounds are N-substituted amides, it is plausible that this compound could be a candidate for biological screening. Its structure, combining a benzyl (B1604629) group and a tolyl group, could be explored for potential therapeutic applications, including but not limited to analgesic or anti-inflammatory roles, areas where acetamide derivatives have previously shown promise. scielo.br A systematic investigation into its synthesis, characterization, and biological evaluation is therefore a logical next step to unlock its potential.

Properties

IUPAC Name

N-benzyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-16(18)17-12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYNPURZAGTXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 2 4 Methylphenyl Acetamide and Analogues

Classical Amide Bond Formation Strategies Applied to N-benzyl-2-(4-methylphenyl)acetamide

The most direct and common approach to synthesizing this compound involves the formation of an amide bond between a 2-(4-methylphenyl)acetic acid moiety and benzylamine (B48309). This transformation, a cornerstone of organic synthesis, can be achieved through several activation strategies.

Acylation of Amines (e.g., Benzylamine with 2-(4-methylphenyl)acetic acid derivatives)

The acylation of benzylamine with derivatives of 2-(4-methylphenyl)acetic acid is a primary route to the target compound. The challenge in direct amidation lies in the need to activate the carboxylic acid, as a direct reaction with an amine requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. nih.gov Catalytic methods, however, have been developed to facilitate this reaction under milder conditions. For instance, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives, proceeding in moderate to excellent yields. nih.gov

Table 1: Nickel-Catalyzed Amidation of Phenylacetic Acid with Benzylamine nih.gov

Catalyst Solvent Yield (%)
NiCl₂ Toluene (B28343) 85
(CH₃COO)₂Ni Toluene 75
Ni(acac)₂ Toluene 68
NiCl₂(PPh₃)₂ Toluene 45
None Toluene <5

Reaction conditions: phenylacetic acid (2 mmol), benzylamine (2.4 mmol), catalyst (10 mol%), toluene (20 ml), 110°C, 20 h.

Carbodiimide reagents are widely used to promote the formation of amide bonds by activating the carboxylic acid component. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid (2-(4-methylphenyl)acetic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine (benzylamine) to furnish the desired amide, this compound. The byproduct of this reaction is a urea (B33335) derivative (dicyclohexylurea for DCC or a water-soluble urea for EDC), which can be removed from the reaction mixture. While direct examples for the specific target molecule are not prevalent in the cited literature, this method is a standard and reliable strategy for forming such amide bonds. nih.gov

A highly effective method for activating carboxylic acids is their conversion to more reactive derivatives like acid chlorides or anhydrides. scholaris.ca The reaction of 2-(4-methylphenyl)acetyl chloride with benzylamine would provide a rapid and often high-yielding route to this compound. This method is exemplified by the synthesis of analogous amides, such as 2-chloro-N-p-tolylacetamide from chloroacetyl chloride and p-toluidine. researchgate.net

The use of anhydrides is also a common strategy. Acetic anhydride (B1165640), for example, is a potent acetylating agent. scielo.brdoubtnut.com In a related synthesis, N-benzyl-N-(furan-2-ylmethyl)acetamide was prepared in 97% yield by the direct reaction of the corresponding amine with acetic anhydride. scielo.br This highlights the efficiency of using an anhydride for the acylation of a benzylamine derivative. scielo.brprepchem.com

The amidation of esters offers another pathway to amide bond formation, often requiring heat or catalysis. The reaction between an ester of 2-(4-methylphenyl)acetic acid (e.g., the methyl or ethyl ester) and benzylamine can produce this compound. This approach is demonstrated in the synthesis of N-benzyl acetamide (B32628), where benzylamine is heated with methyl acetate (B1210297) in the presence of a catalyst to achieve the product in good yield. prepchem.com The activity of the acylating agent can be significantly enhanced by forming intermediate aromatic esters, which can then rearrange to the final product. osti.gov

N-Alkylation Reactions Relevant to the Benzyl (B1604629) Moiety

An alternative synthetic strategy involves forming the N-benzyl bond after the creation of a primary amide. This retrosynthetic approach starts with 2-(4-methylphenyl)acetamide (B1618915) and introduces the benzyl group via an N-alkylation reaction.

Alkylation of Amides with Benzylic Halides or Alcohols

The direct N-alkylation of primary amides requires the deprotonation of the amide N-H bond to generate a more nucleophilic amidate anion. stackexchange.com This is typically achieved using a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). stackexchange.commdpi.com The resulting anion can then react with a benzylic halide, like benzyl bromide or benzyl chloride, in a nucleophilic substitution reaction to yield this compound. stackexchange.comescholarship.org Phase-transfer catalysis (PTC) under microwave irradiation has also been employed for the efficient N-alkylation of amides with alkyl halides. mdpi.com

Table 2: Conditions for N-Alkylation of Amides

Amide Alkylating Agent Base Conditions Relevance Citation
Benzanilide Benzyl Chloride KOH/K₂CO₃ Microwave, Solvent-free Demonstrates benzylation of a secondary amide. mdpi.com
Benzamide Benzyl Bromide K₃PO₄ CH₃CN, Phase-transfer catalyst Mild conditions for benzylation of a primary amide. escholarship.org

More recently, catalytic methods using less hazardous alkylating agents like benzyl alcohol have been developed. researchgate.net Nickel-on-silica-alumina has been reported as an effective catalyst for the N-alkylation of amides with alcohols, proceeding under neat conditions at elevated temperatures. researchgate.net Similarly, direct catalytic N-alkylation of amino acid amides with benzyl alcohols has been achieved, showcasing the versatility of using alcohols as alkylating agents in modern synthesis. nih.gov

Advanced and Green Synthetic Approaches for this compound

The synthesis of this compound has benefited from the evolution of synthetic chemistry towards more efficient, sustainable, and environmentally friendly methods. These advanced approaches focus on novel catalytic systems and energy sources to improve reaction conditions and yields.

Catalytic Systems for Amide Synthesis

The choice of catalyst is pivotal in modern amide synthesis, moving away from stoichiometric coupling agents towards catalytic, atom-economical processes. Both metal-based and non-metal catalysts have been developed to facilitate the formation of the amide bond between 4-methylphenylacetic acid and benzylamine.

While the final amide formation step can be achieved through various means, transition metal catalysis, particularly with palladium, is crucial for the synthesis of key precursors like 4-methylphenylacetic acid. Standard C-C cross-coupling reactions are instrumental in constructing the substituted aromatic framework. mdpi.com For example, a Suzuki-Miyaura coupling could be envisioned between a boronic acid derivative of toluene and a haloacetic acid derivative, catalyzed by a Pd(0) complex, to form the carbon skeleton of 4-methylphenylacetic acid.

Although not a C-C coupling for the direct precursor, palladium-catalyzed aminocarbonylation of benzyl halides represents a convergent approach to 2-arylacetamides. An efficient method for the aminocarbonylation of benzyl chloride derivatives using a palladium catalyst with DPEPhos as a ligand provides a modular route to compounds structurally similar to this compound. organic-chemistry.org This highlights the power of palladium catalysis in constructing the core structure, even if it's applied to precursors of the final molecule.

Additionally, other transition metals like gold and copper have shown utility in related synthetic transformations. Gold catalysis is effective in hydroalkoxylation and other cyclization reactions to build complex molecular architectures, while copper can catalyze azidation and amination reactions, which are fundamental C-N bond-forming processes. mdpi.commdpi.com

In the quest for greener synthesis, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems. scienceopen.combeilstein-journals.org

Organocatalysis , the use of small organic molecules to accelerate reactions, offers mild conditions and avoids metal contamination. scienceopen.com For amide bond formation, organocatalysts like thiourea (B124793) derivatives can activate carboxylic acids through hydrogen bonding, mimicking enzymatic active sites and facilitating nucleophilic attack by an amine. scienceopen.com

Enzyme-mediated synthesis provides an exceptionally green and highly selective route to amides. Lipases, for example, are commonly used for the direct amidation of carboxylic acids and amines under mild, often solvent-free, conditions. A chemoenzymatic approach can be employed for the synthesis of analogues. For instance, engineered aspartate aminotransferases have been used to produce L-3,4-dimethoxyphenyl-alanine from phenylpyruvate derivatives, showcasing a method that could be adapted for chiral amide synthesis. researchgate.net Such enzymatic methods are characterized by high selectivity and operation in environmentally benign aqueous media.

A chemoenzymatic tandem reaction could involve an initial chemical step to prepare a precursor, followed by an enzymatic step for the final amide bond formation, all within a single pot. This combines the versatility of chemical synthesis with the selectivity and sustainability of biocatalysis.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes, while improving yields and product purity. nih.govrsc.org The technique utilizes dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

A relevant study on the synthesis of a structural analogue, N-benzyl-N-phenyl-2-phenylacetamide, demonstrates the efficacy of this technique. researchgate.net The N-alkylation of N-phenyl-2-phenylacetamide with benzyl chloride was performed under microwave irradiation in a solvent-free system, yielding the N-benzyl product as the major component in minutes. researchgate.net

Below is a table summarizing the conditions and yields for the microwave-assisted benzylation of a related acetamide.

Hold Time (min)Power (W)Max Temperature (°C)Yield of N-product (%)Reference
0.530013048.56 researchgate.net
1.030014157.84 researchgate.net
2.030014865.41 researchgate.net
5.030015169.78 researchgate.net

This methodology can be directly applied to the synthesis of this compound from 2-(4-methylphenyl)acetamide and benzyl chloride. Furthermore, direct amidation of 4-methylphenylacetic acid with benzylamine under microwave irradiation represents another viable and rapid synthetic route. nih.gov Some acylation methods for related N-benzyl amides have achieved very high yields (>90%) in as little as 10 minutes at room temperature, conditions that are often enhanced by microwave assistance. scielo.br

Solvent-Free and Environmentally Benign Protocols

Reducing or eliminating the use of volatile and hazardous organic solvents is a primary goal of green chemistry. Several protocols for the synthesis of this compound align with this principle.

Solvent-free synthesis , also known as solid-state reaction, can be carried out by directly mixing and heating the reactants, often with the aid of a catalyst. As mentioned previously, the microwave-assisted alkylation of related acetamides was successfully performed under solvent-free conditions. researchgate.net Another metal-free, solvent-free approach involves reacting a carboxylic acid with an amine using pyridinium (B92312) salts derived from phenacyl bromides as activating agents. beilstein-journals.org

The use of environmentally benign solvents is another key strategy. Water is the ideal green solvent, and many enzymatic reactions are performed in aqueous buffers. researchgate.net For reactions requiring non-aqueous media, bio-renewable solvents derived from biomass, such as γ-valerolactone (GVL) and ethyl levulinate (EtLev), have been shown to be effective replacements for traditional polar aprotic solvents like DMF in catalytic reactions, including palladium-catalyzed aminocarbonylations. mdpi.com

The table below summarizes various green and solvent-free approaches applicable to amide synthesis.

MethodKey Reagents/ConditionsEnvironmental BenefitReference
Microwave-Assisted, Solvent-FreeReactants + Base (e.g., KOH), Microwave IrradiationNo solvent, rapid reaction researchgate.net
Metal-Free AmidationPPh₃ / I₂Avoids metal catalysts rsc.org
Enzymatic AmidationLipase (B570770), mild temperatureAqueous or solvent-free, high selectivity researchgate.net
Bio-renewable SolventsReaction in GVL or EtLevReplaces hazardous solvents like DMF mdpi.com

One-Pot Cascade Reactions for Benzyl-Acetamide Scaffolds

One-pot methodologies for synthesizing N-benzyl-2-arylacetamides, including the target compound this compound, often rely on the direct coupling of a carboxylic acid and an amine. While not always a cascade in the strictest sense of a series of intramolecular reactions, these one-pot procedures often involve a sequence of activation and coupling steps that proceed without intervention.

A notable example is the direct amidation of phenylacetic acid derivatives with benzylamine derivatives. Research has demonstrated an eco-friendly and efficient method for this transformation using a simple nickel catalyst. nih.gov This approach facilitates the direct coupling of various substituted phenylacetic acids with benzylamines in a one-pot fashion, yielding the corresponding N-benzyl-2-phenylacetamide derivatives in moderate to excellent yields. nih.gov

The reaction between 4-methylphenylacetic acid and benzylamine, catalyzed by nickel(II) chloride (NiCl₂), directly produces this compound. The process is typically carried out in a non-polar solvent like toluene at elevated temperatures. nih.gov The catalyst loading is a crucial parameter, with 10 mol% of NiCl₂ proving to be optimal for achieving high yields. nih.gov The catalyst can also be recycled multiple times without a significant loss of activity, adding to the method's sustainability. nih.govfigshare.com

The reaction is believed to proceed through the formation of an activated carboxylic acid intermediate, facilitated by the nickel catalyst, which is then susceptible to nucleophilic attack by the amine. The steric and electronic properties of the substituents on both the phenylacetic acid and the benzylamine can influence the reaction yields. nih.gov

The following table summarizes the results of the NiCl₂-catalyzed direct amidation for the synthesis of various N-benzyl-2-arylacetamide analogues, including the specific reaction for this compound.

Table 1: NiCl₂-Catalyzed One-Pot Synthesis of N-Benzyl-2-Arylacetamides Reaction Conditions: Carboxylic acid (2 mmol), Benzylamine (2.4 mmol), NiCl₂ (10 mol%), Toluene (20 ml), 110°C, 20 h. nih.gov

EntryCarboxylic Acid (R-C₆H₄CH₂COOH)Benzylamine (R'-C₆H₅CH₂NH₂)ProductYield (%)
1Phenylacetic acidBenzylamineN-benzyl-2-phenylacetamide99.2
24-Methylphenylacetic acidBenzylamineThis compound92.3
34-Methoxyphenylacetic acidBenzylamineN-benzyl-2-(4-methoxyphenyl)acetamide88.5
44-Chlorophenylacetic acidBenzylamineN-benzyl-2-(4-chlorophenyl)acetamide93.6
54-Bromophenylacetic acidBenzylamineN-benzyl-2-(4-bromophenyl)acetamide94.2
62-Chlorophenylacetic acidBenzylamineN-benzyl-2-(2-chlorophenyl)acetamide85.3
7Phenylacetic acid4-MethylbenzylamineN-(4-methylbenzyl)-2-phenylacetamide90.5
8Phenylacetic acid4-MethoxybenzylamineN-(4-methoxybenzyl)-2-phenylacetamide85.7
9Phenylacetic acid4-ChlorobenzylamineN-(4-chlorobenzyl)-2-phenylacetamide94.1

Another approach to one-pot amide synthesis involves hydrothermal conditions. The direct condensation of amines and carboxylic acids in water at high temperatures (e.g., 250 °C) and pressures can yield amides without the need for a catalyst. sci-hub.se For instance, the reaction between benzylamine and phenylacetic acid under these conditions has been shown to produce N-benzyl-2-phenylacetamide with a high yield of 90.6%. sci-hub.se This method, while effective, requires specialized high-pressure equipment.

More complex one-pot cascade reactions, such as the Ugi four-component reaction (Ugi-4CR), are also employed to generate related acetamide scaffolds. abq.org.br The Ugi reaction combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide in a single pot to form a bis-amide. abq.org.br While the products are structurally more complex than this compound, this methodology exemplifies a true cascade process where multiple components assemble in a programmed sequence to create intricate molecular architectures based on the acetamide framework.

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2 4 Methylphenyl Acetamide

Reactions at the Amide Functional Group

The amide bond in N-benzyl-2-(4-methylphenyl)acetamide is the molecule's least reactive carboxylic acid derivative, a stability conferred by resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under forcing conditions, it can undergo several characteristic reactions.

Hydrolysis Kinetics and Mechanism under Acidic and Basic Conditions

While amides are resistant to hydrolysis, the process can be achieved by heating in the presence of strong acids or bases. youtube.com Specific kinetic data for this compound is not extensively documented, but the mechanisms follow well-established pathways for secondary amides.

Acid-Catalyzed Hydrolysis: This reaction is not reversible because the amine product is protonated under the acidic conditions, preventing it from acting as a nucleophile to reform the amide. youtube.com The mechanism proceeds through several key steps. youtube.com Initially, the carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A weak nucleophile, water, then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Following proton transfers, the amine group is converted into a good leaving group (benzylamine), which is subsequently eliminated. Deprotonation of the resulting oxonium ion yields 4-methylphenylacetic acid and the benzylammonium ion. youtube.com

Table 1: Comparison of Acidic and Basic Hydrolysis Mechanisms
StepAcidic HydrolysisBasic Hydrolysis
Initial AttackProtonation of carbonyl oxygen, followed by attack of H₂O. khanacademy.orgNucleophilic attack of OH⁻ on carbonyl carbon. chemistrysteps.com
IntermediateProtonated tetrahedral intermediate. Anionic tetrahedral intermediate.
Leaving GroupBenzylamine (B48309) (protonated to Benzylammonium). youtube.comBenzylamide anion (a poor leaving group). chemistrysteps.com
Driving ForceFormation of the stable, non-nucleophilic benzylammonium ion. youtube.comIrreversible deprotonation of the carboxylic acid by the amide anion. youtube.com
Final Products (after workup)4-methylphenylacetic acid and Benzylamine.4-methylphenylacetic acid and Benzylamine.

N-Substitution and Derivatization Reactions

As a secondary amide, this compound possesses a single proton on the nitrogen atom, which can be substituted in alkylation or acylation reactions.

The N-alkylation of amides can be accomplished through various methods, including reactions with alcohols under catalytic conditions. For instance, the N-alkylation of phenylacetamide with benzyl (B1604629) alcohol has been achieved with high yield using a Ni/SiO₂–Al₂O₃ catalyst, demonstrating a viable synthetic route for related compounds. researchgate.net The general strategy for N-alkylation or N-acylation involves the deprotonation of the amide N-H with a suitable base (like sodium hydride) to form an amidate anion. This anion then acts as a nucleophile, attacking an alkyl halide or acyl chloride to form the N-substituted product.

While O-alkylation to form an imidate is a potential side reaction, N-alkylation is typically the thermodynamically favored outcome. For this compound, with only one N-H proton, the primary regioselectivity question is N- versus O-substitution, with the former being the major pathway under most conditions.

C-H Functionalization Adjacent to the Amide Nitrogen or Carbonyl (if applicable)

Direct functionalization of sp³ C-H bonds is a powerful tool in modern organic synthesis. researchgate.net For this compound, there are two key methylene (B1212753) (-CH₂-) groups adjacent to the amide functionality: one between the nitrogen and the phenyl ring, and one between the carbonyl and the 4-methylphenyl ring.

The benzylic C-H bonds on the carbon adjacent to the amide nitrogen are susceptible to reaction. Oxidative debenzylation, a method for removing the benzyl protecting group, proceeds via functionalization at this position. acs.org This transformation can be achieved efficiently using systems like alkali metal bromide with an oxidant, which generates a bromo radical to initiate the reaction under mild conditions. acs.org This highlights the reactivity of the N-CH₂-Ph unit.

C-H functionalization adjacent to the carbonyl group is also conceivable, potentially through enolate-type chemistry, although this pathway is less commonly explored compared to directed C-H activation on aromatic rings.

Reactivity of Aromatic Moieties

The molecule contains two distinct phenyl rings, each with different substituents that dictate their reactivity toward electrophiles.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Rings

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.comyoutube.com The rate and regioselectivity (ortho, meta, or para position of substitution) are controlled by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com

Reactivity of the 4-Methylphenyl Ring: This ring is substituted with a methyl group (-CH₃) and a -CH₂CONH-benzyl group.

Methyl group (-CH₃): This is a classic activating group, donating electron density to the ring via induction and hyperconjugation. It is an ortho, para-director.

-CH₂CONH-benzyl group: The amide group itself is deactivating due to the electron-withdrawing nature of the carbonyl. However, its connection to the ring via an insulating -CH₂- group negates its deactivating resonance effect. The primary influence is a weak deactivating inductive effect.

Reactivity of the N-Benzyl Ring: This ring is monosubstituted with a -CH₂NHCO-CH₂(C₆H₄)CH₃ group.

-CH₂NHCO-R group: The key atom attached to the benzylic carbon is the nitrogen. The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl, which significantly reduces its ability to activate the phenyl ring compared to a simple amine (-NH₂) or alkylamine (-NHR) group. Despite this, the substituent is still considered to be weakly activating and an ortho, para-director. This directing effect arises from the ability of the nitrogen to stabilize the cationic intermediate (arenium ion) formed during ortho or para attack through resonance. Using an amide instead of a free amine is a common strategy in synthesis to moderate reactivity and prevent side reactions, such as protonation of the nitrogen under strongly acidic EAS conditions. libretexts.org

Between the two rings, the 4-methylphenyl ring is likely more activated towards EAS due to the strong activating effect of the methyl group.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
Aromatic RingSubstituentsElectronic EffectDirecting InfluencePredicted Site of Substitution
4-Methylphenyl-CH₃ (at C4)Activatingortho, para-DirectorPositions ortho to the methyl group (C3, C5)
-CH₂CONH-benzyl (at C1)Weakly Deactivating (Inductive)Weak ortho, para-Director
N-Benzyl-CH₂NHCO-RWeakly Activatingortho, para-DirectorPositions ortho and para to the substituent

Nucleophilic Aromatic Substitution (NAS) on Substituted Analogues

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the modification of aromatic rings. For a molecule like this compound, SNAr reactions are not feasible on the unsubstituted phenyl or 4-methylphenyl rings. These reactions require an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) and to possess a good leaving group (typically a halide). masterorganicchemistry.comyoutube.com

Therefore, investigations into NAS must be conducted on suitably substituted analogues. Consider an analogue such as N-benzyl-2-(2,4-dinitrophenyl)acetamide, where the phenylacetyl ring is activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity is then restored by the departure of the leaving group.

The rate of these reactions is highly dependent on the nature and position of the electron-withdrawing groups. EWGs positioned ortho and para to the leaving group are most effective at stabilizing the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction. youtube.com Groups in the meta position offer less stabilization, leading to significantly slower reaction rates.

The reactivity is also influenced by the nature of the nucleophile and the leaving group. For leaving groups, the counterintuitive reactivity order is F > Cl > Br > I. Although fluorine is the most electronegative halogen, the C-F bond is the strongest. However, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

Illustrative relative rate data for the reaction of a hypothetical analogue, 1-chloro-2,4-dinitro-benzene, with various nucleophiles is presented below. While not specific to this compound analogues, it demonstrates the established principles of SNAr reactions.

Table 1: Hypothetical Relative Reaction Rates of Substituted Analogues in Nucleophilic Aromatic Substitution
Analogue StructureNucleophileRelative Rate
N-(4-fluorobenzyl)-2-(4-methyl-2-nitrophenyl)acetamideCH₃O⁻~300
N-(4-chlorobenzyl)-2-(4-methyl-2-nitrophenyl)acetamideCH₃O⁻1
N-(4-bromobenzyl)-2-(4-methyl-2-nitrophenyl)acetamideCH₃O⁻~0.8
N-(4-iodobenzyl)-2-(4-methyl-2-nitrophenyl)acetamideCH₃O⁻~0.4
N-benzyl-2-(4-methyl-2,6-dinitrophenyl)acetamidePiperidineHigh
N-benzyl-2-(4-methyl-3-nitrophenyl)acetamidePiperidineLow

Benzylic Position Reactivity (e.g., Radical Reactions, SN1/SN2 Considerations)

The structure of this compound features three distinct benzylic positions, which are carbon atoms directly attached to a benzene (B151609) ring. These positions are:

The methylene carbon of the N-benzyl group (-NH-C H₂-Ph).

The methylene carbon of the 2-(4-methylphenyl)acetyl group (-CO-C H₂-Ar).

The methyl carbon on the 4-methylphenyl ring (-Ar-C H₃).

These positions exhibit enhanced reactivity due to the ability of the adjacent benzene ring to stabilize intermediates—such as radicals, carbocations, and carbanions—through resonance. chemistrysteps.comorgchemboulder.com

Radical Reactions: Benzylic C-H bonds are susceptible to homolytic cleavage by radical initiators. For instance, benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator (like AIBN or light) proceeds selectively at the benzylic position. chemistrysteps.com The stability of the resulting benzylic radical intermediate dictates the reaction's facility. The benzylic radical's unpaired electron is delocalized into the π-system of the aromatic ring, significantly lowering its energy. orgchemboulder.comyoutube.com

SN1/SN2 Considerations: If a leaving group is present at a benzylic position, it can readily undergo nucleophilic substitution reactions.

SN1 Reactions: Tertiary and secondary benzylic substrates, or even primary ones in polar protic solvents, favor the SN1 pathway. This is due to the formation of a highly stable benzylic carbocation intermediate, which is stabilized by resonance in the same way as the benzylic radical. chemistrysteps.comyoutube.com

SN2 Reactions: Primary benzylic substrates readily undergo SN2 reactions. The transition state of an SN2 reaction at a benzylic carbon is stabilized by the overlap of the p-orbitals of the aromatic ring with the p-orbital-like transition state of the central carbon, leading to accelerated reaction rates compared to analogous non-benzylic substrates. orgchemboulder.com

The relative reactivity of the different benzylic positions in this compound towards radical bromination would depend on the stability of the radical formed and steric factors. The methylene adjacent to the carbonyl group is deactivated towards radical formation due to the electron-withdrawing nature of the carbonyl. Therefore, the most likely sites for radical halogenation are the methylene of the N-benzyl group and the methyl group of the 4-methylphenyl ring.

Table 2: Predicted Relative Reactivity of Benzylic Positions in this compound
Benzylic PositionReaction TypePredicted Relative RateRationale
N-C H₂-PhRadical BrominationHighFormation of a stable secondary benzylic radical.
Ar-C H₃Radical BrominationModerate-HighFormation of a stable primary benzylic radical.
-CO-C H₂-ArRadical BrominationVery LowDestabilizing inductive effect from the adjacent carbonyl group.
N-C H₂(Ph)-X (X=Leaving Group)Sₙ1/Sₙ2HighResonance stabilization of carbocation (Sₙ1) or transition state (Sₙ2).

Reaction Mechanism Elucidation

Detailed Mechanistic Pathways of Key Transformations

Nucleophilic Aromatic Substitution (Addition-Elimination): The mechanism for SNAr on an activated analogue, such as N-benzyl-2-(2-chloro-4-nitrophenyl)acetamide, with a nucleophile like sodium methoxide (NaOCH₃) proceeds in two key steps:

Nucleophilic Attack: The methoxide ion (⁻OCH₃) attacks the carbon atom bonded to the chlorine (the leaving group). This breaks the C=C π-bond, and the electron pair moves to the aromatic ring, forming a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.

Leaving Group Departure: The aromaticity of the ring is restored as the electron pair from the ring reforms the π-bond, expelling the chloride ion (Cl⁻) as the leaving group.

Benzylic Radical Bromination: The reaction of the N-benzyl group with N-Bromosuccinimide (NBS) under radical conditions follows a classic chain reaction mechanism:

Initiation: A radical initiator (e.g., light) causes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic methylene group, forming HBr and a resonance-stabilized benzylic radical.

This benzylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

Influence of Substituent Effects on Reaction Rates and Selectivity

Substituents on the aromatic rings can profoundly influence the rates and outcomes of reactions involving this compound and its analogues. vedantu.com These effects are generally categorized as inductive effects (through-bond polarization) and resonance effects (delocalization through the π-system). ucsb.edu

For Nucleophilic Aromatic Substitution:

Rate: The rate of SNAr is dramatically increased by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group. lumenlearning.comlibretexts.org These groups stabilize the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) destabilize this intermediate and deactivate the ring towards NAS. libretexts.org

Selectivity: The strong directing effect of EWGs ensures high regioselectivity, with substitution occurring almost exclusively at the carbon bearing the leaving group when the ring is sufficiently activated.

For Benzylic Position Reactions:

Rate: The rate of reactions involving the formation of a benzylic intermediate (radical or carbocation) is sensitive to substituents on the ring to which the benzylic carbon is attached.

Electron-donating groups (like the -CH₃ in the 4-methylphenyl ring) stabilize benzylic carbocations and radicals, thus accelerating SN1 and radical reactions.

Electron-withdrawing groups (e.g., a hypothetical -NO₂ substituent) would destabilize these intermediates, slowing down such reactions.

Selectivity: In cases where multiple benzylic positions are present, substituents can influence selectivity. For example, adding a strong electron-donating group to the N-benzyl ring would further enhance the reactivity of that specific benzylic position over the others.

The electronic effects of substituents can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). A positive ρ value indicates that the reaction is aided by electron-withdrawing groups (negative charge buildup in the transition state), as in NAS. A negative ρ value indicates the reaction is favored by electron-donating groups (positive charge buildup), as in benzylic SN1 reactions.

Table 3: Predicted Hammett ρ Values for Reactions on Analogues
Reaction TypeSubstituent LocationPredicted ρ ValueInterpretation
SₙArRing undergoing substitutionLarge, Positive (e.g., +3 to +5)Reaction strongly accelerated by EWGs; negative charge buildup in transition state.
Benzylic Sₙ1Ring stabilizing the carbocationLarge, Negative (e.g., -3 to -5)Reaction strongly accelerated by EDGs; positive charge buildup in transition state.
Benzylic Radical HalogenationRing stabilizing the radicalSmall, Negative (e.g., -1 to -2)Reaction moderately accelerated by EDGs; radical intermediate has some carbocation character.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms through a transformation. researchgate.netnih.gov Several labeling experiments could be designed to confirm the mechanistic pathways proposed for reactions of this compound.

Confirming the SNAr Mechanism: In some cases, NAS can proceed through an alternative "elimination-addition" pathway involving a highly reactive "benzyne" intermediate. This can be distinguished from the addition-elimination mechanism using isotopic labeling. For example, if an analogue, N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide, were substituted at the C1 position with Carbon-13 (¹³C), the reaction with a strong base like NaNH₂ could be revealing.

Addition-Elimination: The incoming nucleophile would only attach at the ¹³C-labeled position.

Benzyne Mechanism: The elimination of HCl would form a benzyne intermediate. The nucleophile could then attack either of the two carbons of the former triple bond. This would result in a product mixture where the nucleophile is attached to the ¹³C-labeled carbon in some molecules and the adjacent unlabeled carbon in others. Observing this "scrambling" of the label would be strong evidence for the benzyne mechanism. youtube.com

Kinetic Isotope Effect (KIE) in Benzylic Reactions: To probe the rate-determining step of a benzylic reaction, a kinetic isotope effect study could be performed. For the radical bromination of the N-benzyl group, one could synthesize a deuterated version of the starting material, N-(α,α-dideuteriobenzyl)-2-(4-methylphenyl)acetamide. The rates of bromination for the deuterated (kₑ) and non-deuterated (kₗ) compounds would be compared.

A significant primary kinetic isotope effect (kₗ/kₑ > 1) would be observed if the C-H (or C-D) bond is broken in the rate-determining step. researchgate.net For the radical bromination mechanism, the abstraction of the benzylic hydrogen by the bromine radical is the key C-H bond-breaking step. A kₗ/kₑ value typically in the range of 2-7 would confirm that this step is indeed rate-limiting. If kₗ/kₑ ≈ 1, it would suggest that C-H bond cleavage is not part of the rate-determining step.

Synthesis and Characterization of N Benzyl 2 4 Methylphenyl Acetamide Derivatives and Analogues

Structural Diversification Strategies

Modification of the N-Benzyl Moiety

The N-benzyl group plays a crucial role in the interaction of these compounds with their biological targets. Modifications to this part of the molecule can significantly influence their potency and selectivity.

The introduction of various substituents onto the phenyl ring of the N-benzyl moiety is a common strategy to modulate the electronic and steric properties of the molecule. Research on related N-benzyl acetamide (B32628) structures has demonstrated the impact of such substitutions. For instance, in a series of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles, a variety of substituents on the benzyl (B1604629) group were explored. Although the core is an indazole, the principles of substitution on the N-benzyl group are relevant.

A study on thiazolyl N-benzyl-substituted acetamide derivatives explored the impact of a fluorine substituent. The synthesis of a 4-fluorobenzylthiazolyl derivative demonstrated that even a single halogen atom on the benzyl ring can influence the biological activity of the compound. chapman.edu

Table 1: Examples of Substituted N-Benzyl Moieties in Acetamide Derivatives

Substituent on Benzyl Ring Resulting Compound Class Reference
4-Fluoro Thiazolyl N-benzyl-substituted acetamides chapman.edu

Replacing the benzyl group with other alkyl or aryl-alkyl moieties can significantly alter the lipophilicity, size, and conformational flexibility of the resulting analogues. For example, in the synthesis of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, the N-benzyl group was replaced with various alkyl chains. semanticscholar.org This strategy allows for the exploration of the binding pocket of a target receptor to identify optimal substituent sizes and shapes.

Furthermore, studies on N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide have shown the synthesis of a series of compounds where the nitrogen is substituted with a range of alkyl and aryl groups, highlighting the synthetic feasibility of such modifications. researchgate.net While the core structures in these examples differ from N-benzyl-2-(4-methylphenyl)acetamide, the synthetic methodologies for N-alkylation and N-arylation are broadly applicable.

Modification of the 4-Methylphenyl Moiety

The 4-methylphenyl portion of the molecule is another key area for structural diversification, offering opportunities to explore the impact of electronic effects and to introduce new interaction points with biological targets.

The introduction of substituents onto the 4-methylphenyl ring can significantly impact the compound's properties. For instance, the synthesis of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide demonstrates the incorporation of both a halogen and a hydroxyl group. researchgate.net Similarly, research on N-(substituted phenyl)-2-chloroacetamides has systematically explored a wide array of substituents, including halogens (chloro, bromo, fluoro, iodo), methoxy (B1213986), and cyano groups, at various positions on the phenyl ring. nih.gov

The synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide illustrates the introduction of both a methoxy and a nitro group onto the phenyl ring. iucr.org The nitration of N-phenylacetamide to produce N-(4-nitrophenyl) acetamide is a well-established reaction, indicating that similar modifications could be applied to the 4-methylphenyl ring of the target compound. jcbsc.org

Table 2: Examples of Substitutions on the Phenyl Ring of Phenylacetamide Derivatives

Substituent(s) Parent Compound Class Reference
3-Chloro, 4-Hydroxy N-Benzyl-2-(phenyl)acetamide researchgate.net
4-Chloro N-(phenyl)-2-chloroacetamide nih.gov
4-Bromo N-(phenyl)-2-chloroacetamide nih.gov
4-Fluoro N-(phenyl)-2-chloroacetamide nih.gov
4-Iodo N-(phenyl)-2-chloroacetamide nih.gov
4-Methoxy N-(phenyl)-2-chloroacetamide nih.gov
4-Nitro N-(phenyl)acetamide jcbsc.org

Replacing the phenyl ring with a heterocyclic system, a strategy known as bioisosteric replacement, can introduce heteroatoms that may form additional hydrogen bonds or other favorable interactions with a biological target. nih.gov This approach can also modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Several studies have successfully incorporated heterocyclic rings in place of a phenyl ring in related acetamide structures. For example, N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, a selective Src kinase inhibitor, features a pyridine (B92270) ring. chapman.edu In another study, the pyridine ring of this inhibitor was replaced with a thiazole (B1198619) ring to establish structure-activity relationships. chapman.edu The synthesis of N-benzyl-2-{[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]}acetamide showcases the incorporation of a tetrazole ring. evitachem.com Furthermore, the synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrates the use of a furan (B31954) ring as a phenyl isostere. scielo.br The synthesis of various oxadiazole-containing acetamide derivatives has also been reported, indicating the feasibility of incorporating this heterocycle.

Table 3: Examples of Heterocyclic Replacements for the Phenyl Ring in Acetamide Derivatives

Heterocyclic Ring Resulting Compound Class Reference
Pyridine N-benzyl-2-(pyridinyl)acetamide chapman.edu
Thiazole Thiazolyl N-benzyl-substituted acetamides chapman.eduvulcanchem.com
Furan N-benzyl-N-(furanylmethyl)acetamide scielo.br
Tetrazole N-benzyl-2-(tetrazolyl)acetamide evitachem.com

Modification of the Acetamide Backbone

Modifications to the central acetamide structure of this compound are crucial for developing new derivatives. These changes can significantly alter the molecule's three-dimensional shape and properties.

Introducing a stereocenter at the α-carbon (the carbon adjacent to the carbonyl group) of the acetamide backbone is a key synthetic strategy. This creates chiral derivatives where the spatial arrangement of atoms can lead to stereoisomers with distinct properties.

An analogous approach has been demonstrated in studies of N-benzyl-2-acetamidoacetamide derivatives, where substituents are introduced at the C(2) position (the α-carbon). nih.gov For instance, the synthesis of N-benzyl-2-acetamido-3-methoxypropionamide creates a chiral center at the C(2) position. nih.gov Subsequent separation of the stereoisomers revealed that the anticonvulsant activity was primarily associated with the (R)-stereoisomer, which had an ED50 value of 4.5 mg/kg, while the (S)-isomer's ED50 exceeded 100 mg/kg. nih.gov This highlights how introducing chirality at the α-carbon can lead to significant stereoselectivity in biological activity.

Extending the alkyl chain of the acetamide moiety or cyclizing it into a ring system are further methods for structural modification. These alterations can influence the molecule's conformation and its potential interactions with other molecules.

Research on related compounds has shown the validation of extending the acetamide backbone. In one study, twelve derivatives of N-benzyl-2-acetamidopropionamide were prepared by incorporating various heteroatom substituents (such as chloro, bromo, iodo, oxygen, nitrogen, and sulfur) at the C(3) position, effectively extending the chain from the α-carbon. nih.gov Highly potent activity was noted for oxygen-substituted derivatives like N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide. nih.gov

Furthermore, complex cyclized systems can be attached to the acetamide core. An example is the synthesis of N-benzyl-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro scielo.brbenzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide, which features a large, fused heterocyclic ring system linked to the acetamide group via a thioether bond. evitachem.com

Combinatorial Library Synthesis Approaches

Combinatorial chemistry is a powerful tool for generating a large number of structurally related compounds for screening purposes. The synthesis of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was part of a project to create a combinatorial library based on the fungal natural product 3-chloro-4-hydroxyphenylacetamide. researchgate.netnih.gov This approach allows for the systematic modification of different parts of the molecular scaffold to explore structure-activity relationships. The synthesis of this library was achieved through established methods, followed by analytical and spectroscopic characterization. nih.gov

Advanced Spectroscopic and Structural Characterization Studies of Derivatives

Detailed characterization is essential to understand the precise three-dimensional structure and conformational dynamics of these molecules in both solution and the solid state.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure and dynamic behavior of acetamide derivatives in solution.

Conformational analysis of a related tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, in chloroform (B151607) was conducted using a combination of 1D (¹H and ¹³C) and 2D NMR techniques, including HSQC-DEPT and HMBC-DEPT. scielo.brscielo.brresearchgate.netscienceopen.com These studies revealed the presence of a hindered rotational equilibrium between cis (E) and trans (Z) isomers due to the partial double-bond character of the amide C-N bond. scielo.brresearchgate.netscienceopen.com The duplication of signals in the NMR spectra provided evidence for these distinct rotational isomers (rotamers) coexisting in solution at room temperature. researchgate.net

Variable-temperature (VT) NMR studies allow for the quantification of the energy barrier associated with such rotational processes. In a study of N,N-bis(2-hydroxyethyl)acetamide, VT-NMR in a DMSO-d6 solution was used to measure the free energy barrier to rotation around the amide bond. st-andrews.ac.uk As the temperature increased from 25°C to 100°C, the distinct signals for the non-equivalent hydroxyethyl (B10761427) groups coalesced. st-andrews.ac.uk The coalescence temperature of 77°C was used to calculate the free energy barrier to rotation as approximately 75.6 kJ mol⁻¹. st-andrews.ac.uk

Table 1: Selected NMR Data for Acetamide Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Benzyl-2-(4-hydroxyphenyl)acetamide semanticscholar.orgDMSO-d69.22 (s, 1H), 7.22 (d, J = 7.9 Hz, 4H), 7.10 – 7.02 (m, 3H), 6.71 – 6.65 (m, 2H), 4.26 (d, J = 5.6 Hz, 3H), 3.51 (d, J = 8.9 Hz, 2H)171.0, 156.3, 140.2, 130.4, 129.6, 128.9, 128.5, 127.7, 121.8, 115.5, 42.6, 42.0
2-Azido-N-(4-methylphenyl)acetamide nih.govDMSO-d610.05 (1H, s, NH), 6.93–7.1 (4H, m, J = 1.3 Hz, Harom), 4.21 (3H, s, CH₃), 4.02 (2H, s, CH₂)165.71 (C=O), 155.47 (Carom-O), 131.47 (Carom—N), 113.90–120.86 (Carom), 63.85 (CH₃), 51.18 (CH₂)

The crystal structure of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, a derivative, reveals a non-planar molecule where the peripheral 3-chloro-4-hydroxyphenyl and benzyl groups are twisted relative to the central acetamide plane. researchgate.net The specific torsion angles N1—C9—C10—C11 and C2—C1—C7—C8 were found to be -58.8 (3)° and 65.0 (2)°, respectively. researchgate.netnih.gov The crystal lattice is stabilized by intermolecular N—H···O and O—H···O hydrogen bonds, forming chains within the structure. researchgate.netnih.gov

In the crystal structure of N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are linked into chains along the b-axis via N—H···O hydrogen bonds. researchgate.netnih.gov The dihedral angle between the two aromatic rings in this derivative is 16.14 (12)°. researchgate.netnih.gov Similarly, the structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide is stabilized by both intramolecular (N-H···S) and intermolecular (N-H···N and N-H···O) hydrogen bonds. vensel.org

Weak intermolecular interactions, such as π-π stacking, have also been observed. For example, in the crystal structure of N-methyl-N-(2-methylphenyl)acetamide, weak π-π interactions between benzene (B151609) rings with a face-to-face stacking distance of 5.991 (4) Å contribute to the crystal packing. nih.gov

Table 2: Crystallographic Data for Selected N-benzyl-acetamide Derivatives

CompoundFormulaCrystal SystemSpace GroupUnit Cell DimensionsKey Interactions
N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide researchgate.netC₁₅H₁₄ClNO₂MonoclinicP2₁a = 4.8255(2) Å b = 10.8520(5) Å c = 12.7701(6) Å β = 96.055(4)°Intermolecular N—H···O and O—H···O hydrogen bonds
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide researchgate.netnih.govC₁₆H₁₆ClNO₂OrthorhombicPbcaa = 11.9900(18) Å b = 9.2986(14) Å c = 25.868(4) ÅIntermolecular N—H···O hydrogen bonds forming chains
N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.orgC₁₃H₁₅N₅OSMonoclinicP2₁/na = 8.5657(5) Å b = 9.3203(5) Å c = 18.2134(10) Å β = 91.540(4)°Intramolecular N-H···S; Intermolecular N-H···N, N-H···O hydrogen bonds
N-Methyl-N-(2-methylphenyl)acetamide nih.govC₁₀H₁₃NOMonoclinicP2₁/ca = 11.288(2) Å b = 6.900(1) Å c = 12.234(2) Å β = 94.88(3)°Intermolecular C—H···O hydrogen bonds; weak π-π stacking

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic compounds, providing exact mass measurements that facilitate the determination of elemental compositions for molecular ions and their fragments. In the analysis of this compound, HRMS combined with tandem mass spectrometry (MS/MS) techniques reveals characteristic fragmentation pathways dominated by the cleavage of its core amide structure and the stable benzyl and p-methylbenzyl moieties.

Upon electron ionization (EI) or electrospray ionization (ESI), the molecule typically forms a protonated molecular ion [M+H]⁺. The subsequent fragmentation is directed by the most labile bonds and the stability of the resulting fragments. The primary fragmentation events observed for this compound and its analogues involve cleavages at the amide bond and rearrangements.

One of the most prominent fragmentation pathways involves the cleavage of the C-N bond of the amide linkage. This can occur in two ways:

Formation of the p-methylphenylacetyl cation: Cleavage can lead to the formation of a resonance-stabilized acylium ion corresponding to the p-methylphenylacetyl group.

Formation of the benzyl cation: Alternatively, cleavage can generate the benzyl cation (C₇H₇⁺), which readily rearranges to the highly stable tropylium (B1234903) ion, a common feature in the mass spectra of benzyl-containing compounds. nih.gov This fragment is typically observed at an m/z of 91.

Another significant fragmentation route is the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the benzylamine (B48309) moiety and formation of the p-methylbenzyl radical cation. Furthermore, complex rearrangements can occur, altering the primary molecular connectivity before fragmentation. chemrxiv.org Studies on similar acetamide structures show that rearrangement pathways can sometimes lead to fragments not deducible from simple bond fissions. chemrxiv.org

The fragmentation of the p-tolyl group can also contribute to the spectrum, typically through the loss of a methyl radical followed by further ring fragmentation. The interplay of these pathways results in a characteristic mass spectrum that serves as a fingerprint for the molecule.

Table 1: Proposed Key Fragments in the HRMS Analysis of this compound

Fragment IonProposed StructureNominal m/z
Tropylium ion[C₇H₇]⁺91
p-Methylbenzyl cation[C₈H₉]⁺105
p-Methylphenylacetylium ion[C₉H₉O]⁺133
Benzylammonium ion[C₇H₁₀N]⁺108
[M - C₇H₇]⁺[C₉H₁₀NO]⁺164

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Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of this compound. The spectra are characterized by distinct bands corresponding to the vibrations of the amide linkage, the aromatic rings, and the methylene (B1212753) bridge.

The amide group gives rise to several characteristic bands. The N-H stretching vibration appears as a strong band in the IR spectrum, typically in the region of 3300-3250 cm⁻¹. The precise position of this band can be indicative of the degree of hydrogen bonding in the solid state. The most intense band in the IR spectrum is usually the C=O stretching vibration (Amide I band), found between 1680 and 1630 cm⁻¹. researchgate.net Its position is sensitive to the local molecular environment and hydrogen bonding. The N-H bending vibration (Amide II band), which is a mix of N-H in-plane bending and C-N stretching, is observed in the IR spectrum around 1550-1510 cm⁻¹. researchgate.net The Amide III band, a complex vibration involving C-N stretching and N-H bending, appears in the 1300-1200 cm⁻¹ region. researchgate.net

The aromatic rings contribute several bands to the spectra. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. scielo.br Aromatic C=C stretching vibrations produce a set of characteristic bands in the 1610-1450 cm⁻¹ region. researchgate.netscielo.br Out-of-plane C-H bending vibrations are also prominent in the lower frequency region (900-675 cm⁻¹), and their positions can help confirm the substitution pattern of the phenyl rings.

The methylene (-CH₂) group that bridges the benzyl and amide functionalities exhibits characteristic stretching and bending vibrations. Asymmetric and symmetric CH₂ stretching vibrations are found in the 2950-2850 cm⁻¹ range. scielo.br The CH₂ scissoring (bending) vibration typically appears around 1465-1440 cm⁻¹.

By comparing the experimental IR and Raman spectra with data from related structures and with theoretical calculations using methods like Density Functional Theory (DFT), a complete assignment of the vibrational modes can be achieved. nih.gov This detailed analysis not only confirms the presence of all expected functional groups but also offers insights into the molecule's preferred conformation in the solid state or in solution.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
N-H StretchAmide3300 - 3250 (Strong)3300 - 3250 (Weak)
Aromatic C-H StretchPhenyl, p-Tolyl3100 - 3000 (Medium-Weak)3100 - 3000 (Strong)
Aliphatic C-H Stretch-CH₂-, -CH₃2950 - 2850 (Medium)2950 - 2850 (Medium)
Amide I (C=O Stretch)Amide1680 - 1630 (Very Strong)1680 - 1630 (Medium)
Amide II (N-H Bend)Amide1550 - 1510 (Strong)1550 - 1510 (Weak)
Aromatic C=C StretchPhenyl, p-Tolyl1610 - 1450 (Medium-Variable)1610 - 1450 (Strong)
C-N StretchAmide~1313~1313

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Computational and Theoretical Investigations of N Benzyl 2 4 Methylphenyl Acetamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations would be pivotal in creating a detailed profile of N-benzyl-2-(4-methylphenyl)acetamide.

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure would provide deep insights into the reactivity and stability of this compound. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers could predict the molecule's behavior in chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability. For similar acetamide (B32628) compounds, DFT calculations have been employed to visualize these frontier orbitals, typically showing the HOMO localized on the electron-rich aromatic rings and the LUMO distributed over the amide group, indicating the likely sites for electrophilic and nucleophilic attack.

A hypothetical table of calculated electronic properties for this compound, based on a DFT approach (such as B3LYP with a 6-311G++(d,p) basis set), would resemble the following:

ParameterPredicted Value
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available
Ionization PotentialData not available
Electron AffinityData not available

Reaction Pathway Elucidation and Transition State Modeling

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions. For this compound, this could involve modeling its synthesis or degradation pathways. By identifying the transition states—the highest energy points along a reaction coordinate—and calculating their energies, one could determine the activation barriers and, consequently, the reaction kinetics. This type of analysis has been successfully applied to understand the mechanisms of amide hydrolysis and formation in related systems. However, no specific reaction pathways involving this compound have been computationally modeled in published literature.

Energetics of Conformations and Rotational Barriers

A prospective data table illustrating the relative energies of different conformers would be structured as follows:

ConformerDihedral Angle(s) (°)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Conformer AData not available0.00 (Reference)Data not available
Conformer BData not availableData not availableData not available
Transition State (A↔B)Data not availableData not availableData not available

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Conformational Flexibility and Dynamics in Solution

While quantum calculations can identify stable conformers, MD simulations can reveal how this compound behaves in a dynamic environment, such as in a solvent. researchgate.net By simulating the molecule's movements over time, researchers can observe transitions between different conformations and understand its flexibility. Such simulations would illuminate how the solvent influences the conformational preferences and the dynamics of the benzyl (B1604629) and 4-methylphenyl groups. For related molecules, MD simulations have been used to explore the range of accessible conformations in solution, providing a more realistic understanding of their behavior in biological or chemical systems.

Intermolecular Interactions and Self-Assembly (e.g., Supramolecular Chemistry)

MD simulations are particularly powerful for studying how molecules interact with each other. For this compound, simulations could predict how multiple molecules might aggregate or self-assemble in solution or in the solid state. These interactions are governed by non-covalent forces such as hydrogen bonding (between the N-H and C=O groups of different molecules), π-π stacking (between the aromatic rings), and van der Waals forces. Understanding these interactions is key to predicting crystal packing and the formation of larger supramolecular structures. Although no crystal structure data is currently available for this compound, analysis of related compounds shows that N-H···O hydrogen bonds are often a dominant feature in their crystal packing.

Quantitative Structure-Property Relationship (QSPR) Studies (Purely Theoretical)

The general approach involves calculating a series of molecular descriptors for this compound. These descriptors can be categorized as constitutional, topological, geometric, and electronic. For instance, in studies of related N-(substituted phenyl)-2-chloroacetamides, descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors have been used to predict biological activity. nih.gov

For this compound, a hypothetical QSPR study could involve the calculation of similar descriptors to predict properties like solubility, melting point, or biological activity. The process would involve:

Generating the 3D structure of the molecule.

Calculating a wide range of molecular descriptors.

Developing a statistical model (e.g., multiple linear regression, partial least squares) that correlates these descriptors with a known property of a set of similar molecules.

Using this model to predict the property for this compound.

Below is an illustrative table of theoretical molecular descriptors that would be calculated in a QSPR study of this compound.

Descriptor CategoryDescriptor ExamplePredicted ValueSignificance
Constitutional Molecular Weight239.31 g/mol Basic physical property.
Topological Topological Polar Surface Area (TPSA)29.1 ŲRelates to drug transport and bioavailability.
Geometric Molecular Volume~230 ųInfluences steric interactions and packing in condensed phases.
Electronic Dipole Moment~3.5 DIndicates molecular polarity, affecting solubility and intermolecular forces.
Physicochemical LogP (Octanol-Water Partition Coefficient)~3.2Predicts lipophilicity and membrane permeability.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated in a QSPR study.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters. researchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Studies on similar acetamide derivatives have successfully used DFT calculations, often with the B3LYP functional, to predict vibrational frequencies (FT-IR) and chemical shifts (NMR). bohrium.comresearchgate.net

The process involves optimizing the molecular geometry of this compound and then performing calculations to obtain theoretical spectra. These calculated spectra are then compared with experimental data. A good correlation between the predicted and experimental values provides confidence in the assigned structure and the computational model.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. For this compound, key vibrations include the N-H stretch, C=O stretch of the amide, and various C-H and C=C stretches of the aromatic rings.

The following table provides a hypothetical comparison of calculated and experimental IR frequencies.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Amide N-H Stretch3350~3300
Aromatic C-H Stretch3080~3060
Methylene (B1212753)/Methyl C-H Stretch2950~2925
Amide C=O Stretch (Amide I)1680~1650
Amide N-H Bend (Amide II)1570~1550
Aromatic C=C Stretch1610, 1500~1605, 1495

Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation in the calculations and are typically scaled for better comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be predicted using computational methods like the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. scielo.brscienceopen.com These predictions help in the assignment of complex NMR spectra.

A comparison of theoretical and experimental NMR data for this compound would look like the table below.

AtomEnvironmentCalculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
Amide N-H8.3~8.1--
Benzyl CH₂4.5~4.4~44~43
Acetamide CH₂3.6~3.5~45~44
Methyl CH₃2.4~2.3~21~21
Aromatic Phenyl & Tolyl C-H7.1-7.4~7.0-7.3~127-138~126-137
Carbonyl C=O171~170-~170

Note: The presented spectral data are hypothetical examples based on typical values for the respective functional groups and are intended for illustrative purposes.

The validation of computationally predicted spectroscopic parameters with experimental results is a cornerstone of modern chemical analysis, providing a high degree of confidence in structural elucidation. researchgate.netscielo.br

Potential Applications in Non Biological Chemical Systems and Materials Science

As Intermediates or Building Blocks in Complex Organic Syntheses

N-benzyl-2-(4-methylphenyl)acetamide belongs to the class of N-acyl-β-arylethylamines, a structural motif that is a key precursor in several classic and modern cyclization reactions for the synthesis of nitrogen-containing heterocyclic compounds. These heterocycles are core components of many natural products and synthetically important molecules.

One of the most significant applications for a compound with this structure is in the synthesis of isoquinoline (B145761) derivatives through intramolecular cyclization reactions. The Bischler-Napieralski reaction, for instance, is a well-established method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating acid catalyst like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govnih.govbiosynth.com In this reaction, the amide carbonyl is activated, followed by an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, leading to cyclization. nih.govnih.gov The resulting dihydroisoquinolines can be subsequently dehydrogenated to form the corresponding aromatic isoquinolines. nih.gov The presence of an electron-donating group, such as the methyl group on the tolyl ring of this compound, generally facilitates this type of electrophilic substitution. nih.gov

A related and equally important transformation is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing cyclization. researchgate.net While the classical Pictet-Spengler reaction starts with a primary or secondary amine, a variation using N-acyliminium ions allows for the participation of amides like this compound. researchgate.net The N-acyliminium ion, formed from the amide, is a potent electrophile that can be attacked by the aromatic ring to form a new ring system, typically a tetrahydroisoquinoline. researchgate.net

The general applicability of these reactions is well-documented for a wide range of β-arylethylamides, making this compound a valuable and versatile intermediate for creating complex heterocyclic scaffolds. amanote.comnih.govsigmaaldrich.com For example, research on the cyclization of N-[2-(2-bromo-5-hydroxy-4-methoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]-2-(2-bromo-4,5-dimethoxyphenyl)acetamide, a structurally analogous compound, demonstrated its successful conversion to a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivative using the Bischler-Napieralski reaction conditions followed by reduction. nih.gov Furthermore, studies on compounds like 2-chloro-N-p-tolylacetamide have shown they can serve as starting materials for the synthesis of other heterocyclic systems, such as β-lactams. asianpubs.org

Table 1: Potential Heterocyclic Products from this compound

Reaction Name Reagents Potential Product Class
Bischler-Napieralski POCl₃ or P₂O₅, heat Substituted 3,4-dihydroisoquinolines

Roles in Catalysis

The structural features of this compound, specifically the amide group and aromatic rings, suggest potential, though not yet reported, roles in catalysis.

The amide oxygen atom in this compound possesses lone pairs of electrons and could potentially coordinate to a transition metal center. While there are no specific studies detailing the use of this compound as a ligand, the broader class of acetamide-containing molecules has been shown to form stable complexes with various transition metals. For example, a ligand incorporating an N-(phenyl)acetamide moiety, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, has been successfully used to synthesize complexes with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). asianpubs.orgresearchgate.net In another study, Schiff base ligands derived from acetamide-containing precursors were used to form complexes with several transition metals, where the amide group can influence the electronic properties of the resulting complex. researchgate.net The coordination could also potentially involve the π-systems of the benzyl (B1604629) or tolyl rings, leading to different coordination modes and catalytic activities. The development of such complexes could open avenues for new catalytic applications.

There is currently no published research indicating the use of this compound as an organocatalyst or a phase-transfer catalyst. Organocatalysts are typically small organic molecules that can accelerate reactions, often through the formation of iminium ions or enamines, or through hydrogen bonding interactions. unh.edu While this compound possesses a hydrogen bond donor (N-H) and acceptor (C=O), its potential in this area has not been explored.

Similarly, phase-transfer catalysis facilitates reactions between reagents in immiscible phases, often employing quaternary ammonium (B1175870) salts or crown ethers. princeton.edu Some phase-transfer catalysts feature benzyl groups, such as N-[p-(trifluoromethyl)benzyl] cinchoninium bromide, but the specific structure of this compound does not align with typical phase-transfer catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example, benzylation of 4-methylphenylacetate precursors followed by amidation using benzylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or dichloromethane). Catalysts like DMAP or coupling agents (EDC/HOBt) enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Reaction parameters (temperature, pH, stoichiometry) must be tightly controlled to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Identify characteristic peaks (e.g., benzyl CH₂ at ~4.5 ppm, aromatic protons at 6.5–7.3 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) matching the molecular formula (C₁₆H₁₇NO).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
    Cross-referencing with PubChem data ensures consistency .

Q. What are the key spectroscopic markers for distinguishing this compound from structurally similar compounds?

  • Methodological Answer : Focus on unique NMR signals:

  • The acetamide carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR.
  • The 4-methylphenyl group shows a singlet for the methyl protons (~2.3 ppm) in ¹H NMR.
    IR spectroscopy can confirm secondary amide N-H stretching (~3300 cm⁻¹) and carbonyl stretching (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Methodological Answer : Use software suites like SHELXL for refinement and validation. Compare experimental data (X-ray diffraction) with computational models (DFT-optimized geometries). Address outliers by re-examining hydrogen bonding networks or thermal displacement parameters. Cross-validate with spectroscopic data to confirm bond lengths/angles .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer : Systematically modify substituents (e.g., benzyl, methylphenyl) and evaluate bioactivity:

  • Synthetic Modifications : Introduce electron-withdrawing/donating groups on the benzyl or phenyl rings.
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or enzyme targets (e.g., kinase inhibition).
    Computational docking (AutoDock Vina) can predict binding affinities to guide synthesis .

Q. How should researchers address unexpected byproducts during synthesis?

  • Methodological Answer : Monitor reactions in real-time using TLC or LC-MS. If byproducts arise:

  • Optimize Solvent Polarity : Switch to less polar solvents to reduce side reactions.
  • Adjust Stoichiometry : Ensure excess of limiting reagent (e.g., benzylamine).
  • Purification : Employ preparative HPLC or recrystallization (ethanol/water) for isolation .

Q. What methodologies are recommended for elucidating the compound’s mechanism of enzyme inhibition?

  • Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive). Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants. Molecular dynamics simulations (GROMACS) can model interactions with active sites .

Q. How can conflicting biological activity data across studies be reconciled?

  • Methodological Answer : Standardize assay conditions (cell lines, incubation times, concentrations). Validate results using orthogonal methods (e.g., Western blot for protein targets alongside cytotoxicity assays). Meta-analysis of dose-response curves and statistical validation (ANOVA) reduces variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.